2-Cyclohexyl-2-methoxyacetaldehyde
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Overview
Description
2-Cyclohexyl-2-methoxyacetaldehyde is a chemical compound with the CAS Number: 185693-98-5 . It has a molecular weight of 156.22 and its IUPAC name is this compound . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16O2/c1-11-9(7-10)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 156.22 .Scientific Research Applications
Kinetics in Gas Phase Decomposition
2-Cyclohexyl-2-methoxyacetaldehyde has been studied in the context of the decomposition of 2-alkoxypropionic acids in the gas phase. Research by Rotinov et al. (1999) analyzed the decomposition mechanism of similar compounds, providing insight into their kinetics at various temperatures and pressures, important for understanding the chemical behavior of this compound in different environments (Rotinov et al., 1999).
Organocatalytic Approaches in Chemical Synthesis
Carlone et al. (2006) described an asymmetric organocatalytic approach to synthesize optically active cyclohexenone derivatives, which could be relevant for the manipulation of this compound in pharmaceutical or synthetic chemistry applications (Carlone et al., 2006).
Functionalization and Synthesis Techniques
Buyck et al. (2010) explored the functionalization of isophorone, which involves processes such as selective dechlorination and hydrolysis. These methods could potentially be applied to the synthesis and manipulation of this compound (Buyck et al., 2010).
Reductive Amination Procedures
Abdel-Magid et al. (1996) discussed sodium triacetoxyborohydride as a general reducing agent for reductive amination of aldehydes and ketones. This research might provide insights into reductive amination methods applicable to this compound (Abdel-Magid et al., 1996).
Synthesis of Antiviral Analogues
Research by Juraj et al. (2012) on the organocatalytic addition of substituted oxyacetaldehydes to create antiviral analogues like oseltamivir provides a framework for synthesizing medically relevant compounds from substances similar to this compound (Juraj et al., 2012).
Aldehyde Reduction Using Methanol
Aboo et al. (2018) showed how a rhodium complex can be used to reduce aldehydes, using methanol as both solvent and hydrogen donor. This method could be applied to the reduction of this compound in various scientific contexts (Aboo et al., 2018).
Asymmetric Syntheses with Cyclohexanone Derivatives
Schultz and Harrington (1991) focused on asymmetric syntheses involving cyclohexanone derivatives, relevant for understanding how to manipulate the stereochemistry of compounds like this compound (Schultz & Harrington, 1991).
Safety and Hazards
The safety information for 2-Cyclohexyl-2-methoxyacetaldehyde indicates that it is a dangerous compound. The hazard statements include H227, H315, H318, and H335 . These codes correspond to the following hazards: Combustible liquid (H227), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335) .
Properties
IUPAC Name |
2-cyclohexyl-2-methoxyacetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-11-9(7-10)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDZWBQRBDMRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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